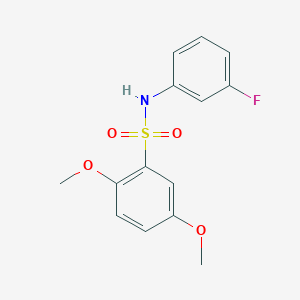

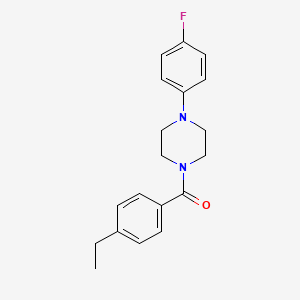

N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide” is a chemical compound that likely contains a sulfonamide group, which is a functional group that is often found in various pharmaceutical agents . The presence of the fluorophenyl group might contribute to the compound’s reactivity and potential biological activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides like this are typically synthesized through the reaction of a sulfonyl chloride with an amine . The presence of the fluorophenyl and methoxy groups might require additional steps or considerations during synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a fluorine atom at the 3-position and methoxy groups at the 2 and 5-positions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy groups. These could affect the compound’s participation in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could contribute to its solubility in water, while the fluorine atom could affect its reactivity .Aplicaciones Científicas De Investigación

Pharmaceutical Research

“N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide” has potential applications in pharmaceutical research due to its structural similarity to compounds that exhibit various biological activities. Indole derivatives, which share a common structural motif with this compound, are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This suggests that “N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide” could be a valuable scaffold for developing new therapeutic agents.

Biotechnological Applications

In biotechnology, enzymes such as alcohol dehydrogenases (ADHs) are used for the synthesis of chiral pharmaceutical intermediates . The compound could be utilized in the design of ADH inhibitors or modulators, which can help in the dynamic kinetic resolution of racemic substrates, thereby contributing to the production of enantiomerically pure chemicals.

Environmental Applications

Sulfonamides, including derivatives similar to “N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide,” have been used as antibacterial agents for decades . Research into the environmental impact of such compounds is crucial, as they can contribute to the development of antibacterial coatings or be used in water treatment processes to eliminate harmful pathogens.

Industrial Uses

The compound’s structural features make it a candidate for use in the synthesis of other industrial chemicals. For example, it could be used in the Suzuki–Miyaura coupling reactions as a boron reagent, which is a widely applied method for forming carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO4S/c1-19-12-6-7-13(20-2)14(9-12)21(17,18)16-11-5-3-4-10(15)8-11/h3-9,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRROZGHOLZPTON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[3-(1-methoxyethyl)phenyl]quinolin-4-amine](/img/structure/B5662639.png)

![ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate](/img/structure/B5662651.png)

![ethyl 1-[(4-chloro-2-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5662663.png)

![5-methyl-1'-[4-(1H-tetrazol-1-yl)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5662679.png)

![1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5662697.png)

![(3aS*,10aS*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5662698.png)

![4-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5662737.png)